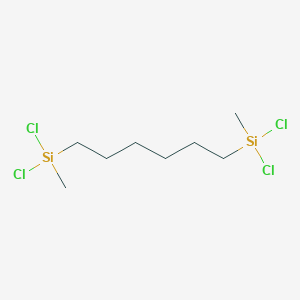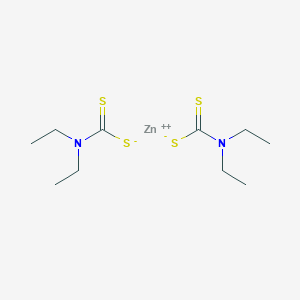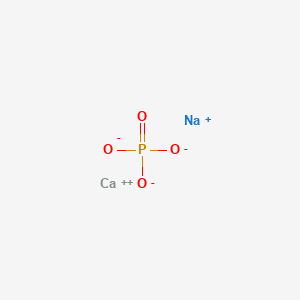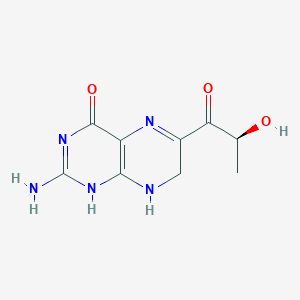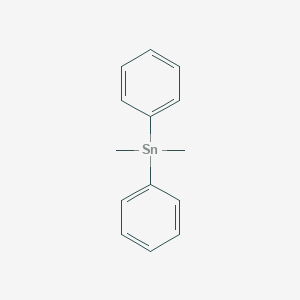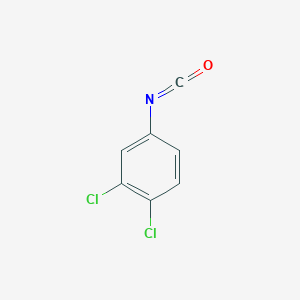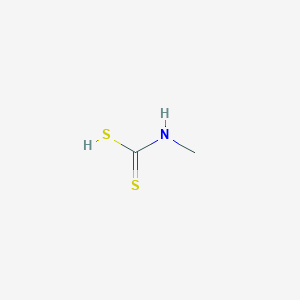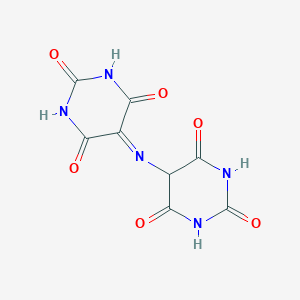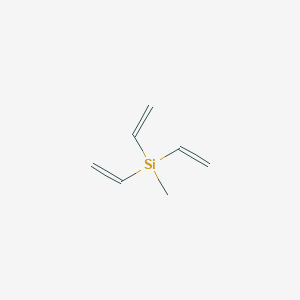
Trivinylmethylsilane
Vue d'ensemble
Description
Trivinylmethylsilane is a silicon-based compound characterized by the presence of vinyl groups attached to a silicon atom. While the provided papers do not directly discuss trivinylmethylsilane, they do provide insights into the chemistry of vinylsilanes and related compounds. For instance, the synthesis of polymethylvinylsilanes involves the dechlorination of dichlorodimethylsilane and dichlormethylvinylsilane, which suggests a potential pathway for the synthesis of trivinylmethylsilane by substituting appropriate precursors .
Synthesis Analysis
The synthesis of vinylsilane compounds can be complex and often requires multiple steps. For example, 1-trifluoromethylvinylsilane is synthesized through a two-step process involving an SN2' reaction with nucleophiles followed by the substitution of electrophiles for the vinylic silyl group . Similarly, polymethylvinylsilanes are synthesized by dechlorination reactions followed by hydroboration, indicating the versatility of vinylsilane chemistry . These methods could potentially be adapted for the synthesis of trivinylmethylsilane.
Molecular Structure Analysis
The molecular structure of vinylsilane compounds is characterized by the presence of vinyl groups that can participate in various chemical reactions. The structure of trivinylmethylsilane would likely involve three vinyl groups attached to a central silicon atom, providing multiple sites for reactivity. The structure of related compounds, such as polymethyl(trimethylsiloxy)siloxane, demonstrates the diversity of silicon-containing backbones and the potential for complex molecular architectures .
Chemical Reactions Analysis
Vinylsilanes can undergo a variety of chemical reactions, including hydroboration, as seen in the synthesis of silicon boron carbide ceramics from polymethylvinylsilane . The reactivity of the vinyl groups in trivinylmethylsilane would likely allow for similar transformations, potentially leading to the formation of novel materials or functionalized organic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of vinylsilane compounds can be quite diverse. For instance, the synthesis of polystyrene-graft-silica particles using random copolymers based on styrene and triethoxyvinylsilane demonstrates the ability to create hybrid materials with unique morphological characteristics . The properties of trivinylmethylsilane would depend on the specific arrangement of the vinyl groups and the resulting interactions with other molecules or materials.
Applications De Recherche Scientifique
Trivinylmethylsilane is a silicon compound that is used in various applications . It has a molecular formula of C7H12Si and a molecular weight of 124.26 g/mol . Some of its chemical properties include a boiling point of 102°C, a density of 0.769 g/mL, and a refractive index of 1.4411 at 20°C .
Silica-based nanoparticles, which can be functionalized with various silicon compounds, have been extensively studied for their potential applications . Here are some of the applications of silica-based nanoparticles:
-
Advanced Catalysis : Silica nanoparticles can be used as catalysts in various chemical reactions. The surface of the nanoparticles can be modified with different functional groups to enhance their catalytic activity .
-
Drug Delivery : Functionalized silica nanoparticles can be used for targeted drug delivery. The drugs can be loaded onto the nanoparticles, which can then be directed to specific cells or tissues in the body .
-
Biomedical Applications : Silica nanoparticles can be used in various biomedical applications, such as imaging, diagnostics, and therapeutics .
-
Environmental Remediation : Silica nanoparticles can be used for environmental remediation, such as the removal of pollutants from water and soil .
-
Wastewater Treatment : Silica nanoparticles can be used in wastewater treatment processes to remove harmful substances and clean the water .
-
Wires, Cables & Pipes : Vinyl silanes, including Trivinylmethylsilane, can be grafted to unsaturated polymers, like polyethylene and polyester. Cross-linked polyethylene compounds which are used in XLPE cables and PEX-b pipes are the main application fields . These vinyl silanes have the capability to enhance mechanical properties and electrical properties. For example, they can improve high temperature resistance and weatherability, promote tensile rate and tear strength, get higher oxygen index and improve the durability of organic resins .
-
Sealants and Coatings : Vinyl silanes can also be used in a variety of sealants and coatings. As adhesion promoters, they can enhance the adhesion to a wide series of inorganic substrates .
-
Electronic Encapsulation : Vinyl silanes, for example, methylvinyldimethoxysilane, can be used for electronic encapsulation .
-
Adhesion Promoters : Vinyl silanes can enhance the adhesion to a wide series of inorganic substrates . They can be used in a variety of sealants and coatings .
-
Moisture Scavengers : Vinyl silanes with a reactive methoxy group can be applied in moisture-sensitive systems .
-
Silane Crosslinked Polyethylene Application : Vinyl silanes can be grafted to unsaturated polymers, like polyethylene and polyester . Once grafted, the resins can be crosslinked under moisture cure conditions .
-
Enhancement of Mechanical and Electrical Properties : These vinyl silanes have the capability to enhance mechanical properties and electrical properties . For example, they can improve high temperature resistance and weatherability, promote tensile rate and tear strength, get higher oxygen index and improve the durability of organic resins .
-
Low Smoke Halogen Free Flame Retardant Wires and Cables : Vinyltris (2-methoxyethoxy)silane (VTMOEO) is normally chosen to improve dispersion of flame-retardant powders or fillers .
Safety And Hazards
Propriétés
IUPAC Name |
tris(ethenyl)-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12Si/c1-5-8(4,6-2)7-3/h5-7H,1-3H2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRKCDBTXBGLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C=C)(C=C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066346 | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear to straw-colored liquid with a mild distinct odor; [Gelest MSDS] | |
| Record name | Trivinylmethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18452 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Trivinylmethylsilane | |
CAS RN |
18244-95-6 | |
| Record name | Triethenylmethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18244-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, triethenylmethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018244956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trivinylmethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, triethenylmethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyltrivinylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILANE, TRIETHENYLMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P423U4YLQ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



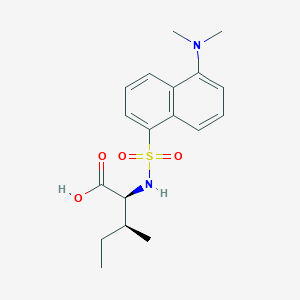
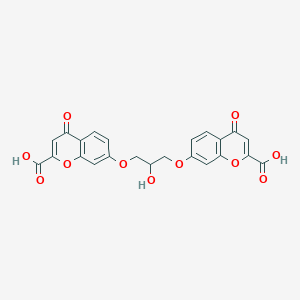
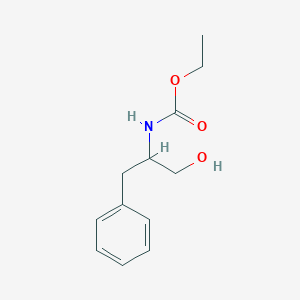
![1-Oxa-4-azaspiro[4.5]decane](/img/structure/B94593.png)
